Clobutinol Hydrochloride

hERG Assay Cardiac Safety Patch-Clamp Electrophysiology

Researchers requiring a validated positive control for hERG cardiac safety assays (ICH S7B) often face sensitivity gaps with weak blockers. Clobutinol Hydrochloride solves this as a withdrawn antitussive with potent, reproducible hERG inhibition (IC50 1.9 µM). It also serves as an ISO 17034-accredited reference standard for Clobutinol quantification. • hERG assay validation: Ensures detection of moderate blockers with 1.9 µM IC50. • Analytical reference: Traceable standard for HPLC/LC-MS method development & ANDA submissions. • Reliable supply: ≥98% purity, ambient shipping, research-use-only documentation.

Molecular Formula C14H23Cl2NO
Molecular Weight 292.2 g/mol
CAS No. 1215-83-4
Cat. No. B194082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobutinol Hydrochloride
CAS1215-83-4
Synonyms4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylbenzeneethanol Hydrochloride;  p-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl Alcohol Hydrochloride;  Biotertussin;  KAT 256;  Silom;  Silomat;  Silonist
Molecular FormulaC14H23Cl2NO
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
InChIInChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
InChIKeyZMROYCGIWPNZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clobutinol Hydrochloride (CAS 1215-83-4): Analytical Reference Standard and hERG Channel Research Tool


Clobutinol Hydrochloride is a synthetic, centrally acting non-opioid antitussive agent that was formerly marketed for the short-term treatment of non-productive cough [1]. It is a small molecule (free base molecular weight: 255.784 g/mol) belonging to the phenylaminobutanol derivative class [2]. Clinically, its use is now obsolete; it was withdrawn from the EU and US markets in 2007 due to its confirmed potential to induce life-threatening cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes [3]. This withdrawal has redefined its modern utility, shifting its primary application from clinical medicine to specialized research applications, including serving as a reference standard in analytical chemistry and as a canonical tool compound in cardiac safety pharmacology for studying hERG potassium channel blockade [4].

Why Clobutinol Hydrochloride Cannot Be Substituted by Other Antitussives in hERG Safety Screening


Substituting Clobutinol Hydrochloride with other antitussive agents like codeine, dextromethorphan, or pentoxyverine is scientifically invalid for critical applications, particularly in cardiac safety pharmacology and analytical method development. The compound's unique pharmacological fingerprint is defined by its exceptionally high potency as a hERG potassium channel inhibitor, with an IC50 value (1.9 µM) that is quantitatively distinct from its comparators [1]. This specific and potent interaction is the precise reason for its market withdrawal, establishing it as a 'gold standard' positive control for in vitro hERG assays and a critical reference material for analytical methods designed to detect and quantify this specific molecular entity, ensuring traceability to pharmacopeial standards [2]. Using a less potent analog would fail to properly validate assay sensitivity or confirm compound identity, directly impacting the integrity of research data and regulatory compliance.

Quantitative Differentiation of Clobutinol Hydrochloride: A Head-to-Head Comparator Guide


hERG Channel Inhibition Potency: Clobutinol vs. Other Antitussives

Clobutinol demonstrates a significantly higher potency for inhibiting the hERG potassium channel compared to other common antitussives. In a head-to-head patch-clamp electrophysiology study using hERG-transfected cells, Clobutinol had a half-maximal inhibitory concentration (IC50) of 1.9 µM. This is 1.6-fold more potent than pentoxyverine (IC50 = 3.0 µM), 2.7-fold more potent than dextromethorphan (IC50 = 5.1 µM), and 51-fold more potent than codeine (IC50 = 97 µM) [1]. A separate study reported a similar IC50 of 32.7 µM for Clobutinol, with 30 µM causing a 52% reduction in current amplitude and 100 µM causing an 85% maximal inhibition .

hERG Assay Cardiac Safety Patch-Clamp Electrophysiology Arrhythmia

Clinical QT Interval Prolongation: Clobutinol vs. Placebo

Clobutinol's proarrhythmic risk was confirmed in a clinical study where it was compared to placebo. At therapeutic doses (240 mg daily), Clobutinol significantly prolonged the corrected QT (QTc) interval in healthy volunteers, a finding that was not observed with placebo. This effect was considered clinically significant and directly led to the drug's worldwide market withdrawal [1][2]. The study was prematurely discontinued due to a serious adverse event, further underscoring its safety liabilities [3].

QT Prolongation Cardiotoxicity Torsades de Pointes Clinical Safety

Antitussive Efficacy: Clobutinol vs. Butamirate Citrate

In a double-blind, randomized clinical trial of 60 patients with cough, Clobutinol syrup (Silomat) and butamirate citrate linctus (Sinecod) both demonstrated highly significant improvements in cough severity and frequency (p < 0.001). While both treatments were effective for the overall study population, a key difference emerged in a subgroup of patients with carcinoma-related cough. In this group (n=14), butamirate citrate showed a significantly better effect on cough frequency (p = 0.026), which led to significant differences in global scores (p = 0.013) and physician's opinion (p = 0.026) [1].

Antitussive Efficacy Cough Suppression Clinical Trial Comparator Study

Cardiovascular Safety Profile: Clobutinol vs. Codeine and Dextromethorphan in an Animal Model

In an anesthetized guinea-pig model, intravenous administration of Clobutinol (at 15 and 20 mg/kg) resulted in distinct cardiovascular effects compared to codeine. Clobutinol caused irreversible bradycardia and hypotension, similar to dextromethorphan and vadocaine. In contrast, codeine (5-20 mg/kg) increased blood pressure and, to a lesser extent, heart rate [1]. This differential hemodynamic response highlights Clobutinol's unique cardiovascular profile, which is independent of its opioid or non-opioid mechanism of action on the airways.

In Vivo Safety Cardiovascular Effects Bradycardia Hypotension

Analytical Standard Traceability: Clobutinol Hydrochloride vs. Pharmacopeial Baselines

Clobutinol Hydrochloride is supplied as a fully characterized chemical reference standard that is compliant with regulatory guidelines for analytical method development, method validation, and quality control applications. Its traceability can be established against primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), ensuring its suitability for use in Abbreviated New Drug Applications (ANDA) and commercial production [1][2]. Furthermore, it is available as an ISO 17034-accredited material, a certification that guarantees the competence of the reference material producer and ensures the highest level of confidence in analytical results . This level of characterization and regulatory alignment is not universally available for all antitussive reference standards.

Analytical Standard Quality Control Reference Material Pharmacopeia

Validated Research and Industrial Applications for Clobutinol Hydrochloride


Cardiac Safety Pharmacology: Positive Control for hERG Channel Assays

Clobutinol Hydrochloride serves as a well-characterized, potent positive control compound for validating hERG channel inhibition assays. Its high potency (IC50 = 1.9 µM) ensures that the assay system is sensitive enough to detect even moderate hERG blockers, a critical requirement for ICH S7B safety pharmacology guidelines [1]. Researchers can use it to benchmark the performance of their patch-clamp or high-throughput screening platforms and to generate reproducible, reference-quality data on the proarrhythmic potential of new chemical entities.

Analytical Method Development and Validation for Pharmaceutical QC

Clobutinol Hydrochloride is an essential reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the identification, purity determination, and quantification of Clobutinol in pharmaceutical formulations, impurities, or biological matrices. Its availability as an ISO 17034-accredited, pharmacopeia-traceable material makes it suitable for use in regulated environments, including ANDA submissions and commercial drug production, where method accuracy and data integrity are paramount [2].

Investigative Toxicology: Modeling Drug-Induced QT Prolongation

Given its well-documented ability to prolong the QT interval in both animal models and humans at therapeutic doses, Clobutinol Hydrochloride is a valuable tool compound for investigative toxicology studies aimed at understanding the mechanisms of drug-induced long QT syndrome and torsades de pointes [3]. It can be used in vitro to study the biophysics of hERG block or in vivo (e.g., in guinea pig models) to investigate the translation of hERG inhibition to changes in ventricular repolarization and proarrhythmic risk.

Academic Research on Antitussive Mechanisms

As a centrally acting, non-opioid antitussive with a known but obsolete clinical history, Clobutinol remains a valuable tool in academic pharmacology. It can be used in animal models to dissect the neural pathways of the cough reflex, distinguish central from peripheral antitussive effects, and serve as a comparator for novel antitussive agents [4]. Its unique profile, including its lack of significant effect on lung mechanics compared to opioids, makes it a useful reference compound for studies investigating the physiological basis of cough suppression.

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